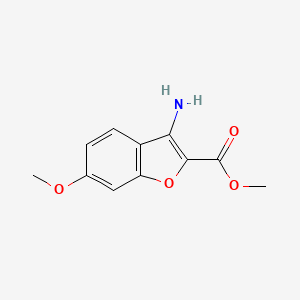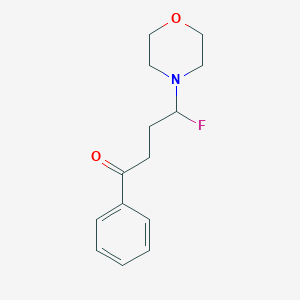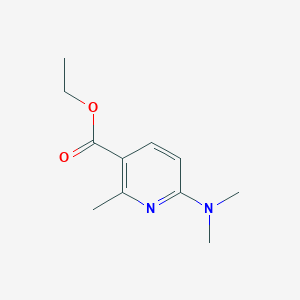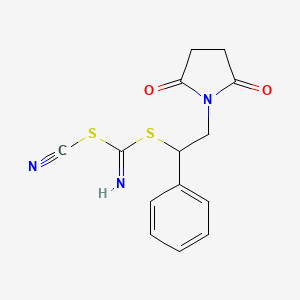
Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride is a complex organic compound with a unique structure that includes a cyanic group, a pyrrolidinyl ring, and a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride typically involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with phenylethylamine to form an intermediate, which is then reacted with cyanic chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyanic group to amines.
Substitution: Nucleophilic substitution reactions can replace the cyanic group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an anticonvulsant and its effects on neurological pathways
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride involves its interaction with specific molecular targets and pathways. The compound can bind to and modify proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A compound with a similar pyrrolidinyl structure, known for its anticonvulsant properties.
2,5-Dioxopyrrolidin-1-yl acrylate: Another compound with a pyrrolidinyl ring, used as a protein crosslinker.
Uniqueness
Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyanic group allows for versatile chemical modifications, while the phenylethyl group enhances its interaction with biological targets .
Propiedades
Fórmula molecular |
C14H13N3O2S2 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
[C-[2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl]sulfanylcarbonimidoyl] thiocyanate |
InChI |
InChI=1S/C14H13N3O2S2/c15-9-20-14(16)21-11(10-4-2-1-3-5-10)8-17-12(18)6-7-13(17)19/h1-5,11,16H,6-8H2 |
Clave InChI |
GGAJFSMEGOQKGZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CC(C2=CC=CC=C2)SC(=N)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15053700.png)
![3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B15053703.png)

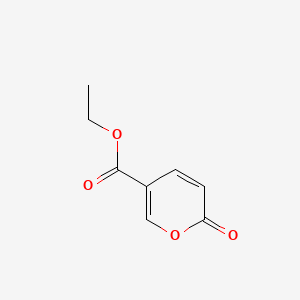
![4-[(Azetidin-1-yl)methyl]-3-fluoroaniline](/img/structure/B15053718.png)

![2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B15053736.png)
![Ethyl 2-(4-(ethoxycarbonyl)phenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B15053743.png)

